1,8-Dihydroxy-6-methoxy-9,10-dioxo-9,10-dihydroanthracene-3-carboxylic acid 1,8-Dihydroxy-6-methoxy-9,10-dioxo-9,10-dihydroanthracene-3-carboxylic acid Parietinic acid is a member of anthracenes.
Brand Name: Vulcanchem
CAS No.: 17636-18-9
VCID: VC0091771
InChI: InChI=1S/C16H10O7/c1-23-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-6(16(21)22)3-10(12)17/h2-5,17-18H,1H3,(H,21,22)
SMILES: COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
Molecular Formula: C16H10O7
Molecular Weight: 314.25 g/mol

1,8-Dihydroxy-6-methoxy-9,10-dioxo-9,10-dihydroanthracene-3-carboxylic acid

CAS No.: 17636-18-9

Main Products

VCID: VC0091771

Molecular Formula: C16H10O7

Molecular Weight: 314.25 g/mol

1,8-Dihydroxy-6-methoxy-9,10-dioxo-9,10-dihydroanthracene-3-carboxylic acid - 17636-18-9

CAS No. 17636-18-9
Product Name 1,8-Dihydroxy-6-methoxy-9,10-dioxo-9,10-dihydroanthracene-3-carboxylic acid
Molecular Formula C16H10O7
Molecular Weight 314.25 g/mol
IUPAC Name 4,5-dihydroxy-7-methoxy-9,10-dioxoanthracene-2-carboxylic acid
Standard InChI InChI=1S/C16H10O7/c1-23-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-6(16(21)22)3-10(12)17/h2-5,17-18H,1H3,(H,21,22)
Standard InChIKey HEULMVKOOVHXME-UHFFFAOYSA-N
SMILES COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
Canonical SMILES COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
Description Parietinic acid is a member of anthracenes.
PubChem Compound 11507907
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator